3-Bromoadamantane-1-carboxamide

Übersicht

Beschreibung

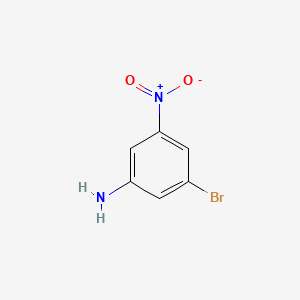

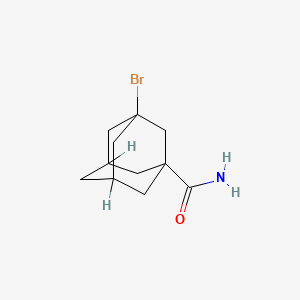

3-Bromoadamantane-1-carboxamide, also known as 3-BrAda-1-CN, is an organic compound that has been studied for its potential applications in a variety of scientific research fields. It is a substituted adamantane derivative, containing a bromine atom at the 3-position and a carboxamide at the 1-position. 3-BrAda-1-CN is a white, crystalline solid at room temperature and is insoluble in water but soluble in organic solvents. It is a stable compound and can be stored for long periods of time without significant degradation.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Biological Activity

A study by Zhu et al. (2014) focused on synthesizing novel compounds, including derivatives of bromoadamantane, and evaluated their insecticidal and fungicidal activities. This research indicates the potential of 3-bromoadamantane-1-carboxamide in developing new chemical agents with specific biological activities (Zhu, Wang, Zhang, Xiong, Yu, & Li, 2014).

Optical Properties and Charge Transfer Effects

Tonkikh et al. (2016) explored the optical properties and charge transfer effects in carbon nanotubes filled with 1-bromoadamantane molecules. Their findings are crucial for understanding the electronic interactions in nanoscale materials and could have implications for the use of this compound in nanotechnology (Tonkikh, Rybkovskiy, Orekhov, Chernov, Khomich, Ewels, Kauppinen, Rochal, Chuvilin, & Obraztsova, 2016).

Pharmaceutical Synthesis

In 2022, Phan Thi et al. developed a simple and economical process for producing amantadine hydrochloride, an antiviral and anti-Parkinson drug, using 1-bromoadamantane as an intermediate. This indicates the importance of this compound in pharmaceutical synthesis (Phan Thi, Dang, Vu, & Phan, 2022).

Chemical Reactions and Synthesis

Martínez et al. (2002) demonstrated an unexpected Beckmann fragmentation of bromonorbornan-2-one upon hydroxylamine treatment, suggesting the significant reactivity of bromoadamantane derivatives in chemical synthesis, which could be relevant for the applications of this compound (Martínez, Vilar, Fraile, Cerero, & Maroto, 2002).

Inclusion Complexes and Molecular Dynamics

The study by Ivanov et al. (1996) on inclusion complexes between cyclodextrins and 1-bromoadamantane, analyzed using NMR methods and molecular dynamics simulations, provides insight into the interactions and potential applications of this compound in creating complex molecular structures (Ivanov, Salvatierra, & Jaime, 1996).

Zukünftige Richtungen

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . Therefore, the future directions of 3-Bromoadamantane-1-carboxamide could involve further exploration of these applications.

Wirkmechanismus

Target of Action

Adamantane derivatives, to which 3-bromoadamantane-1-carboxamide belongs, have diverse applications in medicinal chemistry, catalyst development, and nanomaterials .

Mode of Action

The synthesis of substituted adamantanes, like this compound, is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .

Biochemical Pathways

Adamantane derivatives are known to undergo a wide range of radical-based functionalization reactions that directly convert diamondoid c–h bonds to c–c bonds, providing a variety of products incorporating diverse functional groups .

Result of Action

Adamantane derivatives are known for their unique structural, biological, and stimulus-responsive properties .

Action Environment

The selectivity for the sterically more accessible 3°-c–h bond over the 2°-position in adamantane itself varies depending on the environment .

Biochemische Analyse

Biochemical Properties

3-Bromoadamantane-1-carboxamide plays a significant role in biochemical reactions due to its structural properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in radical-based functionalization reactions, which are crucial for modifying biomolecules . The compound’s interaction with enzymes often involves the formation of stable intermediates, which can influence the enzyme’s activity and the overall biochemical pathway.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior . Additionally, it impacts cellular metabolism by interacting with metabolic enzymes, thereby affecting the metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. The compound’s unique structure allows it to fit into enzyme active sites, either blocking the substrate or facilitating the reaction . This binding interaction can result in changes in gene expression, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable, it can degrade under certain conditions, leading to a decrease in its efficacy . Long-term exposure to the compound has been observed to cause sustained changes in cellular behavior, indicating its potential for prolonged biochemical activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical outcome without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can influence the levels of specific metabolites within the cell, thereby affecting the overall metabolic flux . The compound’s involvement in these pathways highlights its potential as a modulator of cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function, making it a critical factor in its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications Its presence in these locations can affect its interaction with biomolecules and its overall biochemical activity

Eigenschaften

IUPAC Name |

3-bromoadamantane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrNO/c12-11-4-7-1-8(5-11)3-10(2-7,6-11)9(13)14/h7-8H,1-6H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUSXMUKHFSYNND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00967841 | |

| Record name | 3-Bromoadamantane-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00967841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53263-89-1 | |

| Record name | Tricyclo(3.3.1.1(sup 3,7))decane-1-carboxamide, 3-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053263891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromoadamantane-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00967841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate](/img/structure/B1329204.png)

![2-[2-(Tetrahydrofurfuryloxy)ethoxy]ethanol](/img/structure/B1329221.png)